molecular formula C10H14N2O3 B2853535 1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1497456-50-4

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2853535
CAS No.: 1497456-50-4
M. Wt: 210.233
InChI Key: GULMLEBYAPGFCC-UHFFFAOYSA-N
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Description

1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H14N2O3. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a pyrazole ring substituted with a tetrahydropyran moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with tetrahydropyran-2-ylmethyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has shown potential in various scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases such as cancer and inflammatory disorders.

  • Industry: The compound's unique chemical properties make it useful in the manufacturing of specialty chemicals and materials.

Mechanism of Action

1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as indole derivatives and flavonoids. While these compounds share some structural similarities, this compound is unique in its combination of the pyrazole ring and tetrahydropyran moiety, which may confer distinct biological and chemical properties.

Comparison with Similar Compounds

  • Indole derivatives

  • Flavonoids

  • Other pyrazole derivatives

Biological Activity

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The oxan-2-ylmethyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, studies have suggested that derivatives of pyrazole compounds can act as inhibitors for enzymes such as Janus kinases (JAKs), which are involved in inflammatory processes .

Biological Activities

  • Antiviral Activity : Some derivatives of pyrazole compounds have demonstrated inhibitory effects against neuraminidase (NA), an enzyme critical for the replication of influenza viruses. In a study, several C-5-NH₂-acyl derivatives containing the pyrazole moiety showed substantial NA inhibitory activity, with one compound exhibiting an inhibition percentage of 52.31% at 10 μM concentration .
  • Anti-cancer Properties : The compound's derivatives have been evaluated for cytotoxicity against various cancer cell lines. For example, a related pyrazole derivative showed potent activity against liver and lung carcinoma cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Anti-inflammatory Effects : Pyrazole compounds are often explored for their anti-inflammatory properties due to their ability to inhibit JAKs. This inhibition can reduce cytokine signaling pathways involved in inflammatory responses, making them potential candidates for treating autoimmune diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrazole ring and the oxan group can significantly influence the biological activity of the compound. For example:

  • Electron-withdrawing groups at specific positions on the phenyl ring enhance inhibitory activity against NA.
  • Alkyl substitutions at the N-1 position of the pyrazole ring can improve cytotoxicity against cancer cells, suggesting that steric and electronic factors play crucial roles in determining the overall efficacy .

Case Study 1: Neuraminidase Inhibition

A series of C-5-NH₂-acyl derivatives were synthesized and tested for NA inhibition. The most effective derivative was found to possess a 4-methylphenyl group at the N-1 position, demonstrating a significant inhibitory effect with an IC50 value indicating high potency against influenza viruses .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another study, novel pyrazole derivatives were synthesized and tested against A549 (lung) and HepG2 (liver) carcinoma cell lines. The most active compound exhibited IC50 values of 5.35 μM and 8.74 μM, respectively, showcasing superior activity compared to traditional chemotherapeutics like cisplatin, which had IC50 values of 3.78 μM and 6.39 μM .

Data Summary Table

Biological ActivityCompound DerivativeIC50 Value (μM)Reference
Neuraminidase InhibitionC-5-NH₂-acyl derivative52.31% at 10 μM
CytotoxicityNovel pyrazole derivative5.35 (liver)
8.74 (lung)

Properties

IUPAC Name

1-(oxan-2-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-10(14)8-5-11-12(6-8)7-9-3-1-2-4-15-9/h5-6,9H,1-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULMLEBYAPGFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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